6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3-(3-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazole
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Overview
Description
6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3-(3-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazole is a useful research compound. Its molecular formula is C21H20N4OS and its molecular weight is 376.48. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Research has explored various derivatives of 1,2,4-triazole for their antimicrobial properties. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have been synthesized and shown to possess good or moderate activities against test microorganisms, highlighting their potential in combating microbial infections (Bektaş et al., 2007).
Anticancer and Antiproliferative Activities
Compounds incorporating the triazole moiety have been investigated for their anticancer activities. For example, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) was identified as a tubulin polymerization inhibitor, demonstrating promising antiproliferative activity toward human cancer cells without affecting antimicrobial and antimalarial activities at certain concentrations (Minegishi et al., 2015). Similarly, 1,2,3-triazoles linked with 8-hydroxyquinoline or benzothiazole showed considerable antibacterial and superior antifungal activity, indicating their potential as drug candidates with desirable physicochemical properties for oral administration (Nehra et al., 2021).
Insecticidal Activities
Additionally, a series of nitrogen heterocycles incorporating a quinoline scaffold demonstrated significant insecticidal activity against pests like Mythimna separata and Nilaparvata lugens. The DFT study conducted for the most potent compounds further supports their application in eco-friendly pest management (Ghareeb et al., 2021).
Mechanism of Action
Target of Action
The compound, also known as 6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3-(3-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazole, is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . This class of compounds is known to interact with a variety of enzymes and receptors, showing versatile biological activities . They have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition .
Mode of Action
Triazolothiadiazines, the core structure of this compound, are known for their ability to form specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics . This allows them to bind to the biological system and exert their effects.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, as an enzyme inhibitor, it can interfere with the normal function of enzymes, leading to changes in the biochemical pathways they are involved in . The exact pathways affected by this compound would depend on its specific targets.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its behavior in the body.
Result of Action
The result of the compound’s action would depend on its specific targets and the biochemical pathways it affects. For instance, if it acts as an enzyme inhibitor, it could lead to a decrease in the activity of the targeted enzyme, affecting the biochemical reactions that the enzyme is involved in . This could potentially lead to changes at the molecular and cellular levels.
Properties
IUPAC Name |
6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-(3-methoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-26-18-8-4-7-16(11-18)20-22-23-21-25(20)14-19(27-21)13-24-10-9-15-5-2-3-6-17(15)12-24/h2-8,11,14H,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOXVDQGCUJBLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2C=C(S3)CN4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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